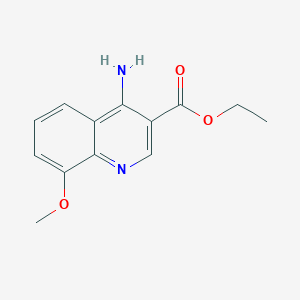

4-氨基-8-甲氧基喹啉-3-羧酸乙酯

描述

Ethyl 4-amino-8-methoxyquinoline-3-carboxylate is a chemical compound that is used as a medical intermediate . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

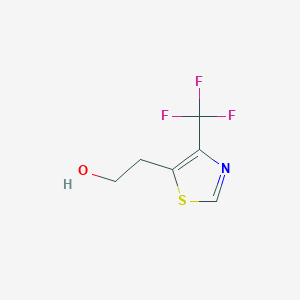

The molecular structure of Ethyl 4-amino-8-methoxyquinoline-3-carboxylate is represented by the empirical formula C13H14N2O3.科学研究应用

抗疟疾潜力

4-氨基-8-甲氧基喹啉-3-羧酸乙酯已在具有潜在抗疟疾特性的衍生物的合成中得到探索。Carroll 等人(1979 年)的一项研究合成了 4-乙基伯奎因等衍生物,该衍生物对恒河猴中的疟原虫犬的活性与伯奎因相当,并且毒性低于伯奎因 (Carroll、Berrang、Linn 和 Twine,1979 年)。

神经保护作用

4-氨基-8-甲氧基喹啉-3-羧酸乙酯的衍生物,特别是 8-羟基-4-甲氧基喹啉-2-羧酸乙酯,对 LPS 激活的小胶质细胞中的一氧化氮产生显示出显着的抑制作用,表明具有潜在的神经保护作用。该衍生物是从猴头菇菌丝体中分离出来的 (Lin 等人,2018 年)。

抗癌活性

在抗癌研究领域,4-氨基-8-甲氧基喹啉-3-羧酸乙酯的衍生物已被合成并评估了其对乳腺癌 MCF-7 细胞系的有效性。Gaber 等人(2021 年)合成了新的衍生物,发现化合物 7b、7c、8a、8b 和 8c 对 MCF-7 细胞系表现出强烈的抗癌活性 (Gaber、Alsanie、Alhomrani、Alamri、El‐Deen 和 Refat,2021 年)。

抗菌性能

该化合物还因其抗菌性能而受到研究。Krishnakumar 等人(2012 年)由 4-氨基-8-甲氧基喹啉-3-羧酸乙酯合成了乙基-2-氯喹啉-3-羧酸盐,对枯草芽孢杆菌和霍乱弧菌表现出中等的抗菌活性 (Krishnakumar、Khan、Mandal、Mitta、Dhasamandha 和 Govindan,2012 年)。

作用机制

Target of Action

Ethyl 4-amino-8-methoxyquinoline-3-carboxylate is a derivative of quinoline . Quinoline derivatives have been used in various medicinal applications due to their broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities . .

Mode of Action

Quinoline derivatives generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that Ethyl 4-amino-8-methoxyquinoline-3-carboxylate may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad range of biological activities associated with quinoline derivatives , it is likely that multiple pathways are affected.

Result of Action

Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial effects . These effects suggest that Ethyl 4-amino-8-methoxyquinoline-3-carboxylate may have similar potential therapeutic applications.

安全和危害

未来方向

The future directions for Ethyl 4-amino-8-methoxyquinoline-3-carboxylate could involve further exploration of its therapeutic potential, given the broad spectrum of bio-responses exhibited by quinoline and its derivatives . Additionally, more efficient and environmentally friendly synthetic methodologies could be developed .

属性

IUPAC Name |

ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRGAHPOKSLQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363651 | |

| Record name | ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697240-49-6 | |

| Record name | ethyl 4-amino-8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

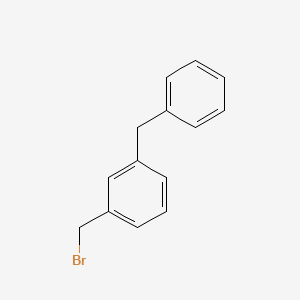

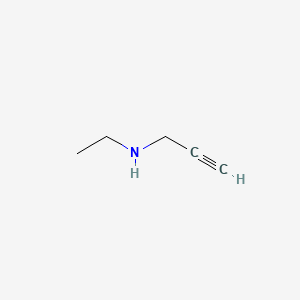

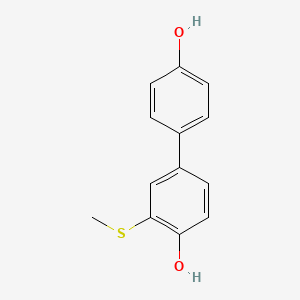

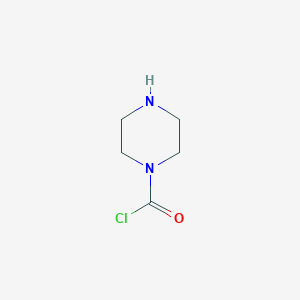

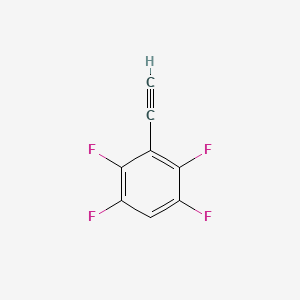

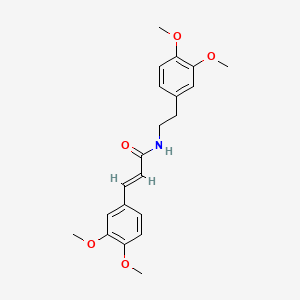

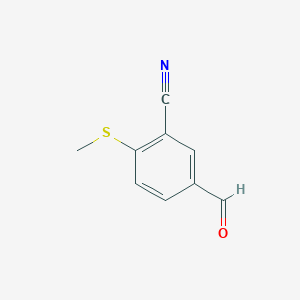

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-N'-[(1E)-phenylmethylidene]butanehydrazide](/img/structure/B3056152.png)

![2,2'-[Ethane-1,2-diylbis(nitrosoimino)]diacetic acid](/img/structure/B3056153.png)

![2,2-dichloro-N-[10-[(2,2-dichloroacetyl)amino]decyl]acetamide](/img/structure/B3056164.png)